molecular formula C18H30O B3029102 2-Dodecylphenol CAS No. 5284-29-7

2-Dodecylphenol

Cat. No. B3029102
CAS RN: 5284-29-7
M. Wt: 262.4 g/mol
InChI Key: CYEJMVLDXAUOPN-UHFFFAOYSA-N
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Description

2-Dodecylphenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenolic structure with a dodecyl group attached, which is a long alkyl chain consisting of 12 carbon atoms. This structure imparts both hydrophobic and hydrophilic properties, making it an amphiphilic molecule. The presence of the phenolic group allows it to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution.

Synthesis Analysis

The synthesis of alkylphenol derivatives, including those with long alkyl chains such as dodecylphenol, can be achieved through various methods. One approach involves the acylation of corresponding phenol ethers with dodecanoic acid/boron trifluoride or metalation followed by alkylation with 1-bromododecane . Another method for synthesizing alkylphenol derivatives is the phase transfer catalytic synthesis, as demonstrated in the preparation of 2-hydroxy-4-dodecyloxybenzophenone, which uses 1-bromododecane and a phase transfer catalyst .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenolic ring with a dodecyl group attached to it. The molecular mass and subunit structure of related aromatic compounds can be determined through techniques such as gel filtration and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), as seen in the study of 2-aminophenol 1,6-dioxygenase . These techniques could potentially be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions typical of phenolic compounds. For instance, it can participate in electrophilic aromatic substitution reactions, where the phenolic OH group can direct the introduction of additional substituents into the aromatic ring. The study of 2-aminophenol 1,6-dioxygenase shows that related aromatic compounds can be oxidized to form different products, indicating the potential reactivity of the phenolic ring in this compound . Additionally, the synthesis of 2-arylphenols via palladium-catalyzed cross-coupling of aryl iodides with diazo compounds suggests a method for modifying the phenolic ring of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its amphiphilic nature. The long dodecyl chain imparts hydrophobic characteristics, while the phenolic group contributes hydrophilic properties. This amphiphilicity can be utilized in the uptake and solubilization of other compounds, as seen in the study of dodecylsulfate ion-intercalated MgAl layer-structured double hydroxide particles for the uptake of bisphenol A . Proton NMR studies on the solubilization site of organic molecules in sodium dodecyl sulfate micelles provide insights into how the phenolic group in this compound might interact with surfactant systems .

Scientific Research Applications

Protein Extraction in Plant Tissues

2-Dodecylphenol plays a role in protein extraction methodologies, particularly in plant tissues with high levels of interfering compounds. A study by Wang et al. (2003) developed a protocol for isolating proteins suitable for two-dimensional electrophoresis (2-DE) from olive leaf, utilizing sodium dodecyl sulfate, a derivative of this compound. This process is applicable to other recalcitrant plant tissues and is valuable in plant proteomics (Wang et al., 2003).

Analytical Techniques for Cell Fractions

In the study of cell fractions and serum proteins, this compound derivatives like sodium dodecyl sulfate are essential. Anderson and Anderson (1978) described a method for casting up to 20 isoelectric focusing gels in parallel, using sodium dodecyl sulfate for the second-dimension separations. This technique allows for high-resolution separation of proteins and protein subunits, facilitating genetic screening and clinical studies (Anderson & Anderson, 1978).

Catalysis in Organic Synthesis

Zirconium dodecylphosphonate, a catalyst synthesized using a method involving this compound, has been shown to be effective in organic synthesis. Ghassamipour and Keshavarzi (2017) demonstrated its use in synthesizing 2-Alkylbenzoxazoles from aliphatic carboxylic acids, highlighting its selectivity and constructive capabilities in synthetic chemistry without salt formation (Ghassamipour & Keshavarzi, 2017).

Electrocatalysis and Sensor Development

Research by Ojani, Raoof, and Fathi (2009) involved the use of sodium dodecyl sulfate, derived from this compound, in the development of sensors. They created a Poly(o-aminophenol) film in the presence of sodium dodecyl sulfate, which showed enhanced catalytic efficiency for methanol oxidation, proving useful in electrocatalysis and sensor development (Ojani, Raoof, & Fathi, 2009).

Safety and Hazards

2-Dodecylphenol is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-dodecylphenol
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InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
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InChI Key

CYEJMVLDXAUOPN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1O
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Molecular Formula

C18H30O
Record name DODECYL PHENOL
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DSSTOX Substance ID

DTXSID00274042
Record name 2-Dodecylphenol
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Molecular Weight

262.4 g/mol
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Physical Description

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley]
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Boiling Point

310 to 335 °F at 760 mmHg (USCG, 1999)
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Flash Point

325 °F (USCG, 1999)
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Density

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

0.0000023 [mmHg]
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CAS RN

27193-86-8, 5284-29-7
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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